molecular formula C18H26N2O2 B7142895 N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide

N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide

Cat. No.: B7142895
M. Wt: 302.4 g/mol
InChI Key: WKFAIFVQYQSLJY-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C18H26N2O2. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a methylbenzoyl group, and a carboxamide group. It is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-5-7-14(8-6-13)16(21)15-9-11-20(12-10-15)17(22)19-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFAIFVQYQSLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with tert-butyl isocyanate and 4-methylbenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperidine reacts with tert-butyl isocyanate to form N-tert-butylpiperidine-1-carboxamide.

    Step 2: N-tert-butylpiperidine-1-carboxamide is then reacted with 4-methylbenzoyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methylbenzoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-methylbenzamide: Similar structure but lacks the piperidine ring.

    N-tert-butyl-4-(4-chlorobenzoyl)piperidine-1-carboxamide: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide is unique due to the combination of its tert-butyl, methylbenzoyl, and piperidine moieties, which confer specific chemical and biological properties that are not found in other similar compounds.

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